2-(2-Nitrophenyl)ethanamine
Description
Significance of Phenethylamine (B48288) Derivatives in Chemical Synthesis and Biological Sciences
The β-phenethylamine scaffold is a foundational motif in medicinal chemistry and biological sciences. mdpi.comacs.org This structure is present in a variety of naturally occurring, biologically active molecules. mdpi.com Most notably, it forms the backbone of endogenous catecholamine neurotransmitters such as dopamine (B1211576), norepinephrine, and epinephrine, which are essential for regulating mood, stress responses, and voluntary movement in the central nervous system. mdpi.com
The versatility of the phenethylamine structure allows for extensive modification, leading to a vast class of derivatives with a wide spectrum of biological activities. wikipedia.org These derivatives are explored for their potential as stimulants, antidepressants, anorectics, and psychedelics. wikipedia.org In chemical synthesis, phenethylamines are utilized as building blocks for more complex heterocyclic systems and pharmaceutical agents. ontosight.aisigmaaldrich.com The ability to systematically alter the substituents on the aromatic ring and the ethylamine (B1201723) side chain allows researchers to conduct detailed structure-activity relationship (SAR) studies, which are crucial for designing new therapeutic agents and understanding their interactions with biological targets like the dopamine transporter (DAT). ontosight.aibiomolther.org
Historical Context of Nitro-Substituted Aromatic Amines in Organic Chemistry
Historically, aromatic nitro compounds have played a pivotal role in organic synthesis, primarily as precursors to aromatic amines. sci-hub.se The reduction of a nitro group to an amine is one of the most fundamental and widely used transformations in both industrial and laboratory settings. masterorganicchemistry.comnih.gov This reaction can be reliably achieved using various methods, including catalytic hydrogenation over metals like palladium or platinum, or through the use of dissolving metals such as iron, tin, or zinc in acidic media. masterorganicchemistry.com
The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. wikipedia.org It deactivates the ring toward electrophilic aromatic substitution, directing incoming electrophiles to the meta position. nih.gov Conversely, this electron-withdrawing nature facilitates nucleophilic aromatic substitution, particularly when the nitro group is positioned ortho or para to a leaving group. wikipedia.org This dual reactivity has made nitroaromatics exceptionally useful starting materials. The synthesis of many dyes, pharmaceuticals, and agrochemicals relies on the strategic use and subsequent transformation of the nitro group, establishing nitro-substituted aromatic compounds as a cornerstone of modern synthetic chemistry. nih.govrsc.org
Scope and Research Trajectories Pertaining to 2-(2-Nitrophenyl)ethanamine
The research interest in this compound stems largely from its utility as a specialized chemical intermediate. It is a key component in the synthesis of various pharmaceuticals, particularly those designed to target neurological disorders. chemimpex.comchemimpex.com The molecule serves as a precursor for CGRP (Calcitonin Gene-Related Peptide) receptor antagonists, which are investigated for therapeutic applications. chemicalbook.com The hydrochloride salt of the related compound, p-nitrophenyl ethylamine, is a crucial intermediate in the synthesis of drugs like Mirabegron. google.com
One of the primary reactions involving this compound is the reduction of its nitro group to form 2-aminophenethylamine, a diamine that can be used to construct heterocyclic compounds. A common synthetic route to this compound itself involves the reduction of 2-nitrophenylacetonitrile. chemicalbook.com
Beyond pharmaceuticals, its applications extend to other advanced fields. In peptoid chemistry, the ortho-nitro substituent has been shown to influence hydrogen bonding and stabilize specific conformations, such as helical structures. In materials science, the compound is used in the development of specialty polymers and coatings, where its functional groups can enhance durability and chemical resistance. chemimpex.com Furthermore, it finds use as a reagent in analytical chemistry methods and in biochemical research to probe enzyme interactions and metabolic pathways. chemimpex.comchemimpex.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2-nitrophenyl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2/c9-6-5-7-3-1-2-4-8(7)10(11)12/h1-4H,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIYSCXBCJJMZQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500454 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33100-15-1 | |
| Record name | 2-(2-Nitrophenyl)ethan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00500454 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Nitrophenyl Ethanamine and Its Analogues
Established Synthetic Routes for 2-(2-Nitrophenyl)ethanamine
Several reliable methods have been established for the non-chiral synthesis of this compound, primarily focusing on efficiency and the availability of starting materials.
Reductive amination is a powerful method for forming amines from carbonyl compounds. wikipedia.org In the context of synthesizing analogues of this compound, this typically involves a two-step process within a single pot: the formation of an imine from a carbonyl compound and an amine, followed by the reduction of the imine intermediate. wikipedia.orgresearchgate.net
A key strategy is the direct reductive coupling of nitro compounds with aldehydes or ketones. nih.gov This approach is highly efficient as it combines the reduction of the nitro group to a primary amine and the subsequent reductive amination in a single catalytic process. nih.govfrontiersin.org For instance, a general pathway could involve the reaction of 2-nitrophenylacetaldehyde with an ammonia (B1221849) source, followed by reduction. However, a more common and advantageous approach is the one-pot reaction of a suitable nitro compound with a carbonyl compound in the presence of a catalyst and a hydrogen donor, like formic acid or H₂ gas. frontiersin.orgresearchgate.net This tandem reaction avoids the isolation of intermediate amines and imines, streamlining the synthesis. researchgate.net Various catalytic systems, including those based on noble and non-noble metals, have been developed to facilitate this transformation under relatively mild conditions. frontiersin.org
Table 1: General Conditions for Reductive Amination of Nitroarenes with Aldehydes
| Catalyst Type | Hydrogen Donor | Temperature | Key Features |
| Heterogeneous non-noble-metal (e.g., Co-Nₓ/C) | Formic Acid | 100-150 °C | Cost-effective, recyclable catalyst. researchgate.net |
| Noble Metal (e.g., Pd/C, PtO₂) | H₂ Gas | 25-100 °C | High efficiency and selectivity. frontiersin.org |
| Nanocatalysts | Formic Acid / H₂ Gas | 80-120 °C | High surface area, potential for high activity. researchgate.net |
This table presents generalized data for the reductive amination of nitroarenes, a strategy applicable to the synthesis of this compound analogues.
Alkylation methods provide another direct route to form the carbon skeleton and introduce the amine functionality. A prominent strategy starts with 2-nitrobenzyl cyanide. The α-carbon of the nitrile is acidic and can be deprotonated with a suitable base, followed by alkylation. However, for the synthesis of this compound, the core structure is already present in 2-nitrobenzyl cyanide, and the task is the reduction of the nitrile group.
A more direct alkylation approach would involve the reaction of a 2-nitrophenethyl halide, such as 1-(2-bromoethyl)-2-nitrobenzene, with an amine source like ammonia or a protected equivalent. Conversely, another conceptual route is the C-alkylation of nitromethane (B149229) with a suitable electrophile, though this can be challenging due to the propensity of nitronate anions to undergo O-alkylation. nih.gov Specialized catalytic systems, for instance using copper(I), have been developed to favor the C-alkylation of nitroalkanes with benzyl (B1604629) bromides, a reaction that could be adapted for related syntheses. nih.gov
Multistep syntheses offer flexibility and are often the most practical routes, starting from readily available materials. A widely used and effective method for preparing this compound is the reduction of 2-nitrophenylacetonitrile. chemicalbook.comchemicalbook.com This precursor can be synthesized from o-nitrobenzyl chloride or bromide via cyanation. The subsequent reduction of the nitrile group to a primary amine yields the final product. Various reducing agents can be employed for this transformation.
A common procedure involves using a borane (B79455) complex, such as dimethylsulfide borane (BMS), in a solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com The reaction typically proceeds by adding the reducing agent to the nitrile at a reduced temperature, followed by heating or reflux to drive the reaction to completion. A final workup step, often involving an alcohol like methanol, is used to quench the reaction and hydrolyze the intermediate borane-amine complex. chemicalbook.com
Table 2: Example of Multistep Synthesis via Nitrile Reduction
| Starting Material | Reagents | Solvent | Conditions | Yield |
| 2-Nitrophenylacetonitrile | 1. Dimethylsulfide borane complex2. Methanol | Tetrahydrofuran (THF) | 1. 0°C, then reflux for 8h2. Reflux for 1h | ~100% chemicalbook.com |
This table outlines a specific, high-yield laboratory method for the synthesis of this compound.
Chiral Synthesis of Enantiopure this compound Isomers
The synthesis of single-enantiomer chiral amines is of paramount importance, as the biological activity of many pharmaceuticals is dependent on their stereochemistry. yale.edunih.gov Asymmetric synthesis aims to produce a chiral product from an achiral starting material, often employing chiral catalysts, auxiliaries, or enzymes. ethz.chnih.gov
Achieving enantiopure this compound requires stereocontrol during the synthesis. One of the most effective modern methods for creating chiral amines is through the asymmetric reduction of a prochiral imine or a related C=N bond. This can be accomplished using chiral catalysts or, increasingly, through biocatalysis.
Enzymatic approaches, in particular, offer high enantioselectivity under mild reaction conditions. researchgate.net Enzymes such as imine reductases (IREDs) and amine transaminases (ATAs) are well-suited for this purpose. researchgate.netuniovi.es
Imine Reductases (IREDs): These enzymes catalyze the reduction of imines to amines with high stereoselectivity. A synthetic route could involve the formation of the imine from 2-nitrophenylacetaldehyde and an amine source, followed by asymmetric reduction using a specific IRED that favors the formation of either the (R)- or (S)-enantiomer. researchgate.net
Amine Transaminases (ATAs): ATAs catalyze the transfer of an amino group from an amine donor (like isopropylamine (B41738) or alanine) to a ketone acceptor. uniovi.es To synthesize chiral this compound, one could use an ATA to perform a kinetic resolution of the racemic amine or, more directly, to carry out the asymmetric amination of a precursor like 2-nitrophenylacetone. The choice between (R)- and (S)-selective ATAs allows for the production of either desired enantiomer. uniovi.es
Chemical methods often rely on chiral metal complexes as catalysts for asymmetric hydrogenation or transfer hydrogenation of imines. researchgate.net
Chiral amines are not only targets but also crucial building blocks and ligands in further asymmetric reactions. merckmillipore.com Enantiopure precursors related to this compound, such as chiral 2-nitrobenzylamines, can serve as valuable starting materials for synthesizing more complex molecules like chiral 1,2-diamines. researchgate.net
For example, a copper(I)-catalyzed asymmetric α-addition of a ketimine derived from a chiral 2-nitrobenzylamine to an aldimine can produce chiral anti-1,2-diamine derivatives with high diastereo- and enantioselectivity. researchgate.net The nitro group in the resulting product is synthetically versatile; it can be reduced to an amine, which can then be further functionalized, or transformed into other groups via reactions like the Sandmeyer reaction. researchgate.net The use of these chiral precursors allows for the controlled construction of multiple stereocenters in a target molecule.
Green Chemistry Approaches in the Synthesis of this compound Derivatives
In recent years, the principles of green chemistry have become integral to the design of synthetic routes, aiming to reduce environmental impact and improve efficiency. nih.gov These approaches prioritize the use of safer reagents, minimize waste, and often lead to higher yields and shorter reaction times. rasayanjournal.co.in For the synthesis of this compound and its derivatives, green methodologies focus on catalytic processes and the reduction or replacement of hazardous organic solvents. nih.govrasayanjournal.co.in
Catalytic reduction of aromatic nitro compounds is a primary method for synthesizing corresponding amines or intermediate hydroxylamines. mdpi.com The development of highly efficient and selective catalysts is crucial for green synthesis. Noble metals are often used, but research has expanded to more environmentally friendly and cost-effective alternatives like copper, silver, and gold nanoparticles. mdpi.comnih.gov These catalysts can be supported on materials like polydopamine-coated magnetite, which allows for easy magnetic separation and recycling, further enhancing the sustainability of the process. nih.gov
The choice of reducing agent and hydrogen source also plays a significant role. mdpi.com While traditional methods might use metal hydrides, catalytic hydrogenation often employs H₂ gas or transfer hydrogenation from sources like hydrazine (B178648) or even solvents like ethanol. mdpi.com The efficiency of these catalytic systems is influenced by factors such as catalyst particle size, the nature of the support material, and the specific metal used, with activity often varying in the order of Au > Ag > Cu. nih.gov
Table 1: Comparison of Catalytic Approaches for Nitro Group Reduction
| Catalyst Type | Common Examples | Key Advantages | Relevant Research Focus |
|---|---|---|---|
| Noble Metal Catalysts | Pt, Pd, Ru | High activity and selectivity. mdpi.com | Widely used in catalytic hydrogenation of nitroarenes. |
| Nanoparticle Catalysts | Au, Ag, Cu NPs on supports (e.g., Fe₃O₄@PDA) | High surface area, potential for high activity, recyclability. nih.gov | Focus on developing stable, reusable, and cost-effective catalysts. nih.gov |
| Supported Catalysts | Metals on carbon, alumina, or polymer supports. | Enhanced stability, ease of recovery and reuse. nih.gov | Improving catalyst longevity and performance under various conditions. |
A core tenet of green chemistry is the reduction or elimination of volatile and hazardous organic solvents. rasayanjournal.co.in Several strategies are employed to achieve this in the synthesis of compounds like this compound.
Solvent-free synthesis, sometimes referred to as "grindstone chemistry" or solid-state reaction, involves mechanically mixing reactants, which can lead to high yields without the need for a solvent. rasayanjournal.co.in This approach is operationally simple and significantly reduces waste. nih.gov Another technique is the use of ultrasound or microwave irradiation, which can accelerate reaction rates, often allowing for shorter reaction times and the use of less or no solvent. rasayanjournal.co.in
When a solvent is necessary, the focus shifts to "green solvents." Water is an ideal green solvent, but its utility can be limited by the solubility of organic reactants. researchgate.net Other sustainable alternatives include ethanol, ionic liquids, and supercritical fluids. rasayanjournal.co.inresearchgate.net Theoretical methods, such as using the solvation model density (SMD), can help predict the most effective and environmentally benign solvent for a specific reaction, accelerating the development of greener processes. researchgate.net
Table 2: Green Strategies for Sustainable Synthesis
| Strategy | Description | Potential Application |
|---|---|---|
| Solvent-Free Reactions | Conducting reactions by grinding or heating solid reactants without a liquid medium. nih.gov | Applicable to condensation or addition reactions in the synthesis pathway. |
| Microwave-Assisted Synthesis | Using microwave energy to rapidly heat the reaction mixture, shortening reaction times. rasayanjournal.co.in | Can accelerate nitration or reduction steps. |
| Ultrasound Irradiation | Employing ultrasonic waves to enhance reaction rates and yields. rasayanjournal.co.in | Useful for multi-component reactions to build derivatives. |
| Use of Green Solvents | Replacing hazardous solvents with environmentally friendly alternatives like water or ethanol. researchgate.netresearchgate.net | Can be used in recrystallization or as a reaction medium for catalytic steps. |
| Catalyst Recycling | Using magnetically separable or otherwise recoverable catalysts to reduce waste. nih.gov | Essential for reactions involving expensive or toxic metal catalysts. |
Synthesis of Structural Analogues and Derivatives of this compound
This compound serves as a valuable building block for creating a variety of more complex molecules. Its structure contains two key functional points: the nitro-phenyl ring and the primary amine of the ethanamine side chain, both of which can be readily modified.
The primary amine of this compound is a versatile nucleophile that can participate in numerous reactions to build larger, more complex structures. For instance, it can react with aldehydes or ketones via reductive amination to form secondary amines, a key step in the synthesis of compounds like (R)-2-p-nitrophenyl ethylamino-1-phenylethyl alcohol. google.com
Furthermore, the amine can be used to form heterocyclic systems. Condensation reactions with appropriate bifunctional reagents can lead to the formation of rings. For example, reaction sequences involving the amine can be designed to produce benzimidazole (B57391) derivatives, where the ethanamine moiety becomes part of a larger, fused-ring architecture. nih.gov This approach is fundamental in medicinal chemistry for creating diverse molecular scaffolds.
Both the aromatic ring and the side chain of this compound can be chemically altered to produce a wide range of analogues.
Nitro-Phenyl Moiety: The most common transformation of the nitro group is its reduction to a primary aromatic amine (aniline derivative). This creates a new functional handle that can undergo a host of subsequent reactions, such as diazotization, acylation, or serving as a nucleophile in substitution reactions. The position of the nitro group can also be varied during the initial synthesis, for example, through the controlled nitration of β-phenylethylamine to produce ortho, meta, and para isomers. google.com
Ethanamine Moiety: The primary amine is readily functionalized. It can be acylated with acid chlorides or anhydrides to form amides. It can also undergo N-alkylation to produce secondary and tertiary amines. As previously mentioned, reductive amination provides a controlled method for mono-alkylation. google.com These modifications allow for the systematic alteration of the molecule's properties by introducing different substituents on the nitrogen atom.
Table 3: Selected Functionalization Reactions
| Moiety | Reaction Type | Typical Reagents | Resulting Functional Group |
|---|---|---|---|
| Nitro-Phenyl | Nitro Group Reduction | H₂, Pd/C; SnCl₂, HCl | Primary Aromatic Amine |
| Ethanamine | N-Acylation | Acetyl chloride, Acetic anhydride | Amide |
| Ethanamine | Reductive Amination | Aldehyde/Ketone, NaBH₃CN | Secondary or Tertiary Amine |
| Ethanamine | Cyclization | Dicarbonyl compounds, Phosgene derivatives | Heterocycles (e.g., Imidazolidinones) |
Chemical Reactivity and Mechanistic Investigations of 2 2 Nitrophenyl Ethanamine
Reaction Mechanisms Involving the Amino Group
The primary amino group at the terminus of the ethyl side chain is a key center of reactivity, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair makes the group both basic and nucleophilic.
The defining characteristic of the amino group in 2-(2-nitrophenyl)ethanamine is its nucleophilicity. A nucleophile is a chemical species that donates an electron pair to an electrophile to form a chemical bond. libretexts.org The nitrogen atom in the primary amine of this compound possesses a lone pair of electrons, making it an effective nucleophile. libretexts.org This nucleophilic nature allows it to attack electron-deficient centers, initiating a variety of organic transformations.
Amines are generally good nucleophiles and can readily participate in substitution reactions with suitable substrates. libretexts.org Because nitrogen is less electronegative than oxygen, primary amines like this compound are typically better nucleophiles than their alcohol counterparts. libretexts.org The reactivity can be influenced by steric hindrance around the nitrogen atom and the solvent used for the reaction. In the case of this compound, the ethyl spacer between the nucleophilic nitrogen and the bulky aromatic ring minimizes steric hindrance, allowing for effective interaction with electrophiles.
The nucleophilic character of the amino group is prominently demonstrated in amidation and alkylation reactions. These reactions are fundamental for building more complex molecular structures from the this compound scaffold.
Alkylation Reactions: In an alkylation reaction, the amino group acts as a nucleophile, attacking an alkyl halide (e.g., iodomethane (B122720) or benzyl (B1604629) bromide) in a process known as a bimolecular nucleophilic substitution (SN2) reaction. libretexts.org The nitrogen atom's lone pair attacks the electrophilic carbon atom of the alkyl halide, displacing the halide leaving group. libretexts.org This process, however, can be difficult to control. The initial alkylation yields a secondary amine, which is often more nucleophilic than the starting primary amine. This can lead to subsequent alkylation reactions, producing a tertiary amine and ultimately a quaternary ammonium (B1175870) salt. libretexts.org
Amidation Reactions: Amidation involves the reaction of the amino group with a carboxylic acid or its derivative, such as an acyl chloride or an anhydride. This reaction, also known as acylation, forms a stable amide bond (-NH-C=O). When reacting with a highly electrophilic acyl chloride, the amine's lone pair attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling a chloride ion to yield the corresponding N-acylated product. This transformation is crucial for introducing new functional groups and is often used to protect the amino group during multi-step syntheses. masterorganicchemistry.com
Transformations of the Nitro Group
The reduction of an aromatic nitro group to a primary amino group is one of the most important transformations in synthetic organic chemistry. masterorganicchemistry.com This conversion of this compound yields 2-(2-aminophenyl)ethanamine, a valuable ortho-substituted diamine derivative used in heterocyclic chemistry. A variety of methods exist to achieve this reduction, ranging from catalytic hydrogenation to the use of dissolving metals in acidic media. wikipedia.org
The choice of reducing agent is critical and can be selected based on the presence of other functional groups in the molecule.
| Method | Reagents and Conditions | Description |
| Catalytic Hydrogenation | H₂, Pd/C, PtO₂, or Raney Nickel | A common and clean method where hydrogen gas is used with a metal catalyst. It is highly efficient for reducing both aromatic and aliphatic nitro groups. masterorganicchemistry.comcommonorganicchemistry.com |
| Metal-Acid Reduction | Fe, Zn, or Sn in the presence of an acid (e.g., HCl, Acetic Acid) | A classic and robust method where an easily oxidized metal is used in an acidic medium to reduce the nitro group. masterorganicchemistry.comresearchgate.net |
| Tin(II) Chloride | SnCl₂ in a solvent like ethanol | Provides a milder method for reduction that can be selective in the presence of other reducible groups. researchgate.net |
| Sodium Hydrosulfite | Na₂S₂O₄ | A useful reagent for certain selective reductions. wikipedia.org |
It is important to note that some powerful reducing agents like lithium aluminum hydride (LiAlH₄) are generally not used for the reduction of aromatic nitro compounds to amines, as they tend to produce azo compounds as the major product. commonorganicchemistry.com
Redox, or reduction-oxidation, reactions are defined by the transfer of electrons between chemical species; reduction is the gain of electrons, while oxidation is the loss of electrons. yale.edu The conversion of the nitro group in this compound to an amine is a classic reduction process. In this transformation, the oxidation state of the nitrogen atom is reduced from +3 in the nitro group to -3 in the amino group.
Aromatic Ring Reactivity and Substituent Effects
The reactivity of the benzene (B151609) ring in this compound towards electrophilic aromatic substitution (EAS) is governed by the electronic properties of its two substituents: the nitro group and the ethylamine (B1201723) side chain. lumenlearning.com These substituents influence both the rate of reaction (activation/deactivation) and the position of the incoming electrophile (directing effects). lumenlearning.comlibretexts.org
The nitro group is a powerful electron-withdrawing group due to both the inductive effect of the electronegative nitrogen and oxygen atoms and, more significantly, a strong resonance effect that pulls electron density out of the ring. minia.edu.eg This withdrawal of electron density makes the ring electron-poor and thus strongly deactivates it towards attack by electrophiles. lumenlearning.comyoutube.com As a result, electrophilic substitution on nitrobenzene (B124822) is millions of times slower than on benzene. lumenlearning.com The nitro group is a meta-director, meaning it directs incoming electrophiles to the position meta to itself. libretexts.orgyoutube.com
The ethylamine side chain's effect is more nuanced and depends on the reaction conditions.
In neutral or basic conditions , the amino group is a powerful activating group due to the ability of the nitrogen's lone pair to donate electron density into the ring via resonance. The alkyl chain is also weakly activating through an inductive effect. This would make the ring more reactive than benzene and would direct incoming electrophiles to the ortho and para positions.
In acidic conditions , which are common for many electrophilic aromatic substitution reactions (e.g., nitration), the basic amino group is protonated to form an ammonium ion (-CH₂CH₂NH₃⁺). This ammonium group is strongly electron-withdrawing due to its positive charge, making it a strong deactivating group and a meta-director. minia.edu.eg
In this compound, the powerful deactivating effect of the nitro group dominates, making further electrophilic substitution on the ring very difficult. Under the acidic conditions required for most EAS reactions, both the nitro group and the protonated aminoethyl group would act as deactivating, meta-directing groups, rendering the aromatic ring highly unreactive.
| Substituent | Inductive Effect | Resonance Effect | Overall Effect on Ring | Directing Effect |
| Nitro (-NO₂) Group | Electron-withdrawing | Electron-withdrawing | Strongly Deactivating | meta |
| Ethylamine (-CH₂CH₂NH₂) Group (Neutral) | Weakly Electron-donating | Electron-donating | Activating | ortho, para |
| Protonated Ethylamine (-CH₂CH₂NH₃⁺) Group (Acidic) | Electron-withdrawing | N/A | Strongly Deactivating | meta |
Advanced Mechanistic Studies on Specific Reactions
Detailed kinetic studies quantifying the reaction rates and determining the precise mechanistic pathways for this compound are not extensively documented in publicly accessible literature. However, the principles of chemical kinetics allow for predictions of its reactivity.
Kinetic studies typically involve monitoring the change in concentration of a reactant or product over time to determine a rate law. youtube.com For a hypothetical reaction involving this compound, the rate would be influenced by:
Concentration of Reactants: The rate law would express the dependence of the reaction rate on the concentration of this compound and other reactants.
Temperature: The Arrhenius equation would describe the relationship between the rate constant and temperature.
Solvent and Catalyst: The choice of solvent and the presence of a catalyst would significantly impact the reaction rate and potentially the mechanism.
For instance, in studies of aminolysis reactions with related nitrophenyl compounds, such as the reaction of 4-nitrophenyl phenyl carbonate with various amines, the second-order rate constants (kN) have been determined, providing quantitative measures of amine nucleophilicity and reactivity. rsc.org A similar experimental approach could be used to quantify the nucleophilic reactivity of the primary amine in this compound in substitution or addition reactions.
The photochemistry of ortho-nitrobenzyl compounds is a well-established field, and this compound, as an ortho-nitroaromatic compound, is expected to exhibit related photochemical reactivity. The characteristic photoreaction of o-nitrobenzyl compounds involves an intramolecular hydrogen atom abstraction by the excited nitro group from the ortho-benzylic position.
Upon absorption of UV light, the nitro group is excited to a triplet state. This excited state can abstract a hydrogen atom from the benzylic carbon of the ethylamine side chain, leading to the formation of a biradical intermediate. This intermediate can then undergo a series of rearrangements. A common pathway for related compounds, such as α-(2-nitrophenyl)ketones, involves oxygen transfer from the nitro group to the benzylic position, ultimately forming a nitroso compound that can undergo further cyclization. rsc.org While specific studies on this compound are scarce, this photo-induced intramolecular redox process is a predicted pathway, potentially leading to cyclized products like hydroxylamines or other heterocyclic structures.
Catalytic dehydrogenation is a powerful transformation for converting amines into imines or nitriles, releasing molecular hydrogen or transferring it to a hydrogen acceptor. taylorfrancis.com This process is of significant industrial interest for synthesizing valuable nitrogen-containing compounds. taylorfrancis.com While specific studies on the dehydrogenation of this compound are not prominent, the reaction is feasible based on extensive research on related aromatic and aliphatic amines.
The process typically employs transition metal catalysts, with ruthenium and iridium complexes showing high efficacy. rsc.orgnih.govhawaii.edu The general mechanism for transfer dehydrogenation involves several steps:
N-H bond activation and coordination of the amine to the metal center.
β-hydride elimination from the carbon adjacent to the nitrogen, forming a metal-hydride species and a coordinated imine.
Release of the imine product.
Transfer of the hydride from the metal to a hydrogen acceptor (e.g., an alkene) or release as H₂ gas, regenerating the active catalyst.
For a phenylethylamine derivative, dehydrogenation can be a key step in the synthesis of isoquinoline (B145761) ring systems, as seen in methods like the Bischler-Napieralski reaction, which involves cyclization followed by an oxidation (dehydrogenation) step. firsthope.co.in The presence of the nitro group would likely influence the electronic properties of the substrate and its interaction with the catalyst but is not expected to prevent the dehydrogenation of the ethylamine side chain.
| Catalyst Type | Description | Typical Products | Reference |
|---|---|---|---|
| Ruthenium Complexes | Homogeneous catalysts, often used with a hydrogen acceptor like a quinone. | Imines | rsc.org |
| Iridium Pincer Complexes | Highly efficient homogeneous catalysts for transfer dehydrogenation. | Imines | hawaii.edu |
| Supported Platinum/Palladium | Heterogeneous catalysts used with hydrogen scavengers like alkenes. | Nitriles (with NH₃) | nih.gov |
Transamination is a biocatalytic reaction involving the transfer of an amino group from an amine donor to a keto acceptor, catalyzed by enzymes called transaminases (TAs) or aminotransferases. wikipedia.org These enzymes utilize pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org The reaction proceeds via a Ping-Pong Bi-Bi mechanism, where the amino group is first transferred to the PLP cofactor to form pyridoxamine-5'-phosphate (PMP), releasing the deaminated donor (a ketone). The PMP then transfers the amino group to the new keto substrate, forming a new amine product and regenerating the PLP-enzyme complex. wikipedia.org
While this compound itself is a potential amine donor for transaminase reactions, its isomer, 2-(4-nitrophenyl)ethanamine (B181158) (p-NPEA), has been utilized in the development of a colorimetric high-throughput screening assay for transaminase activity. researchgate.netresearchgate.net In this assay, p-NPEA serves as the amine donor. Upon deamination by a transaminase, it is converted to 4-nitroacetophenone. The product can then tautomerize and react further, leading to the formation of a red precipitate, providing a simple visual confirmation of enzyme activity. mdpi.com This assay is valuable for rapidly screening enzyme libraries to identify transaminases with desired substrate specificities and activities. researchgate.net The principles of this assay are directly applicable to the potential use of this compound as a substrate.
| Component | Purpose | Typical Concentration | Reference |
|---|---|---|---|
| Amine Donor (e.g., p-NPEA) | Substrate that donates the amino group. | 25 mM | researchgate.netresearchgate.net |
| Amino Acceptor (Ketone/Aldehyde) | Substrate that receives the amino group. | 10 mM | researchgate.netresearchgate.net |
| Transaminase Enzyme | Biocatalyst for the reaction. | Varies (e.g., crude cell lysate) | researchgate.net |
| Pyridoxal-5'-Phosphate (PLP) | Essential cofactor for the enzyme. | 0.5 - 1 mM | researchgate.netresearchgate.net |
| Buffer | Maintains optimal pH for enzyme activity. | 100 mM (e.g., KPi, pH 7.5) | researchgate.netresearchgate.net |
Derivatives and Conjugates of 2 2 Nitrophenyl Ethanamine
N-Substituted and Ring-Modified Analogues
The N-benzyl derivative of 2-(2-nitrophenyl)ethanamine, formally named N-benzyl-2-(2-nitrophenyl)ethanamine, is a known chemical entity. nih.gov While specific research applications for this particular compound are not extensively detailed in publicly available literature, its synthesis can be achieved through established chemical methodologies. A common and effective method for the preparation of N-benzylamines is the reductive amination of a carbonyl compound with a primary amine. frontiersin.orgutupub.fi In the context of N-benzyl-2-(2-nitrophenyl)ethanamine, this would typically involve the reaction of this compound with benzaldehyde (B42025) to form an intermediate imine (a Schiff base), which is then reduced to the final secondary amine product. google.com The reduction step can be carried out using various reducing agents, with catalytic hydrogenation being a widely used method. google.com
The research significance of N-benzyl derivatives often lies in their utility as intermediates in organic synthesis and their potential biological activities. For instance, N-benzyl groups are frequently employed as protecting groups for amines in multi-step syntheses. Furthermore, the introduction of a benzyl (B1604629) group can modulate the pharmacological properties of a parent amine. For example, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been synthesized and investigated for their antioxidant and anti-inflammatory activities. mdpi.com
Table 1: Physicochemical Properties of N-benzyl-2-(2-nitrophenyl)ethanamine
| Property | Value |
|---|---|
| Molecular Formula | C15H16N2O2 |
| Molecular Weight | 256.30 g/mol |
| CAS Number | 5339-07-1 |
Data sourced from PubChem CID 220561. nih.gov
The introduction of trifluoromethyl (CF3) groups and other halogens into aromatic systems is a common strategy in medicinal chemistry to alter a molecule's pharmacokinetic and physicochemical properties, such as metabolic stability, lipophilicity, and binding affinity. While specific trifluoromethylated or halogenated analogues of this compound are not prominently featured in the reviewed literature, general synthetic routes to such compounds can be extrapolated from established methods for the synthesis of fluorinated and halogenated aromatic compounds.
For instance, the synthesis of trifluoromethylated anilines can be achieved by the catalytic reduction and dechlorination of precursors like 2-trifluoromethyl-4-chloronitrobenzene. google.com Similarly, trifluoromethyl-substituted nitroaromatic compounds, such as 2,2,2-trifluoro-1-(2-nitrophenyl)ethan-1-one, are available as building blocks for further chemical elaboration. sigmaaldrich.com The reaction of nitro-2-trifluoromethylchromones with amines has also been explored, leading to a variety of substituted products. researchgate.net
The synthesis of halogenated nitroaromatic compounds is also well-established. For example, a polarographic study of several alpha-halogenated nitroparaffins, including 1-chloro-1-nitropropane (B165096) and 1-bromo-1-nitropropane, has been conducted, indicating the availability and interest in such structures. researchgate.net These general synthetic strategies could potentially be adapted to produce trifluoromethylated and halogenated derivatives of this compound for further research and development.
Integration into Biologically Relevant Scaffolds
Carbocyclic nucleoside analogues are a class of compounds in which the furanose ring oxygen of a nucleoside is replaced by a methylene (B1212753) group. nih.gov This modification can confer increased metabolic stability and often leads to significant biological activity, particularly antiviral and anticancer properties. nih.gov The synthesis of these analogues involves complex multi-step procedures, often starting from chiral carbocyclic building blocks.
While the derivatization of this compound for the specific purpose of synthesizing carbocyclic nucleoside analogues is not explicitly described in the available literature, the general strategies for constructing such molecules are well-documented. nih.govliverpool.ac.uk These syntheses typically involve the coupling of a suitably functionalized carbocyclic moiety with a nucleobase or a precursor thereof. It is conceivable that derivatives of this compound could be designed to act as precursors to modified nucleobases, which could then be incorporated into a carbocyclic scaffold. However, specific examples of this approach are not currently reported.
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation reaction of a primary amine with an aldehyde or a ketone. mediresonline.orgjetir.org This reaction is generally reversible and can be catalyzed by either acid or base. jetir.org this compound, possessing a primary amino group, is expected to readily undergo Schiff base formation with various carbonyl compounds.
The general synthesis of Schiff bases involves the mixing of the primary amine and the carbonyl compound in a suitable solvent, often with gentle heating or catalysis. jetir.orgijtsrd.com The reaction proceeds via a carbinolamine intermediate, which then dehydrates to form the imine. orientjchem.org
Schiff bases are versatile intermediates in organic synthesis and have been widely studied for their diverse biological activities, including antibacterial, antifungal, and antitumor properties. mediresonline.orgnih.gov While the formation of Schiff bases is a fundamental reaction for primary amines, specific examples of Schiff bases derived from this compound and their detailed research findings are not extensively covered in the reviewed scientific literature. However, the synthesis of Schiff bases from other nitro-substituted aromatic amines and various aldehydes is well-documented. For instance, Schiff bases have been successfully synthesized from p-nitrobenzaldehyde and m-nitroaniline. ijtsrd.com
Table 2: General Reaction for Schiff Base Formation
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| Primary Amine (e.g., this compound) | Aldehyde or Ketone | Schiff Base (Imine) + Water |
Quinazoline (B50416) and Other Heterocyclic Conjugates
This compound serves as a valuable precursor in the synthesis of various heterocyclic compounds, most notably quinazolines. The synthetic strategy typically involves the chemical reduction of the nitro group (-NO₂) on the phenyl ring to a primary amine (-NH₂). This transformation yields 2-(2-aminophenyl)ethanamine, a diamine derivative that is primed for cyclization reactions.
The formation of the quinazoline core, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyrimidine (B1678525) ring, can then be achieved by reacting the resulting 2-(2-aminophenyl)ethanamine with a suitable source of a one-carbon unit, such as formic acid or a derivative thereof. wikipedia.org This reaction proceeds through a condensation and subsequent cyclization-oxidation sequence to afford the stable aromatic quinazoline ring system. Medicinal chemists have synthesized a variety of quinazoline compounds with different biological activities by installing various active groups to the quinazoline moiety. nih.gov
Beyond quinazolines, the 2-(2-aminophenyl)ethanamine intermediate can be utilized in the synthesis of other fused heterocyclic systems. For instance, reaction with isothiocyanates can lead to the formation of intermediates that, upon cyclization, yield substituted quinazoline derivatives or other related nitrogen-containing heterocycles. nih.gov The versatility of the ortho-amino-phenethylamine structure allows for its participation in various annulation reactions, making it a key building block for a diverse range of heterocyclic conjugates. These heterocyclic compounds are a major focus in medicinal chemistry due to their wide spectrum of biological activities. researchgate.netnih.gov
Macromolecular and Supramolecular Assemblies Involving this compound
The unique bifunctional nature of this compound, possessing both a reactive amine group and a modifiable nitrophenyl moiety, makes it a suitable candidate for incorporation into larger, highly organized molecular systems.
Self-Assembled Monolayers (SAMs) Functionalization
Self-assembled monolayers (SAMs) are highly ordered, single-molecule-thick films that spontaneously form on a substrate surface. nsf.govoaepublish.com The amine group of this compound can act as an effective anchor or headgroup to bind to various surfaces, such as gold, silicon, or indium tin oxide, forming a densely packed and uniform monolayer. nih.govresearchgate.net
In such an assembly, the molecule is oriented with the amine group chemisorbed onto the substrate, the ethyl chain acting as a spacer, and the 2-nitrophenyl group presented as the terminal moiety, defining the new surface chemistry. The structure of a SAM-forming molecule consists of three parts: the anchor group, the terminal group, and the linker. nsf.gov
The terminal nitro group on the surface of the SAM is particularly significant as it can be electrochemically addressed. It can be reduced to an amine group, allowing for subsequent covalent attachment of other molecules, thereby providing a platform for the development of sensors or for studying surface-bound chemical reactions. The ability to control the surface properties at a molecular level is a key advantage of using SAMs. oaepublish.commdpi.com
| SAM Component | Corresponding Moiety in this compound | Function |
|---|---|---|
| Anchor (Headgroup) | Amine (-NH₂) | Binds to the substrate surface (e.g., gold, silicon). |
| Linker (Spacer) | Ethyl (-CH₂CH₂-) | Connects the anchor group to the terminal group and contributes to the ordering of the monolayer. |
| Terminal Group | 2-Nitrophenyl (-C₆H₄NO₂) | Defines the outermost surface properties and can be chemically modified. |
Dendrimeric and Polymeric Architectures
The amine functionality of this compound allows for its integration into complex macromolecular structures like dendrimers and polymers.
Dendrimers: Dendrimers are highly branched, monodisperse macromolecules with a well-defined, three-dimensional structure. nih.gov Polyamidoamine (PAMAM) dendrimers, for example, are built from an initiator core by the repetitive addition of monomeric units. The primary amine group of this compound can be reacted with the surface groups of a dendrimer, such as an acrylate-terminated PAMAM dendrimer, in a Michael addition reaction. This process functionalizes the dendrimer surface, decorating it with 2-nitrophenyl groups. Such surface modification can alter the physicochemical properties of the dendrimer. nih.gov These terminal groups can then be further modified, for instance, by reduction of the nitro group to an amine, providing a new reactive surface for conjugating other molecules. nih.gov
Polymers: In polymer chemistry, this compound can be incorporated into polymer chains either as a monomer or as a pendant group. Amine-functional polymers are a significant class of materials with applications ranging from coatings to sorbents. polysciences.comnih.gov For example, the amine group could react with monomers containing carboxylic acid or acyl chloride groups to form a polyamide. Alternatively, it can be grafted onto an existing polymer backbone that has been functionalized with reactive sites. The presence of the nitrophenyl side chains along the polymer backbone would impart specific properties and offer sites for further chemical transformations, enabling the creation of functional materials with tailored characteristics.
| Macromolecular Architecture | Method of Incorporation | Resulting Structure |
|---|---|---|
| Dendrimers (e.g., PAMAM) | Surface functionalization via reaction of the amine group. | Dendrimer with terminal 2-nitrophenyl groups. |
| Polymers (e.g., Polyamides) | Used as a co-monomer in polymerization reactions. | Linear polymer with 2-nitrophenyl moieties integrated into the backbone. |
| Functional Polymers | Grafting onto an existing polymer backbone. | Polymer with pendant 2-nitrophenyl-ethanamine side chains. |
Advanced Spectroscopic and Analytical Characterization in Research Applications
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. Through various NMR experiments, the connectivity and chemical environment of each atom can be determined, leading to an unambiguous structural assignment of 2-(2-Nitrophenyl)ethanamine.
Proton (¹H) NMR Spectroscopy for Chemical Shift Analysis
Proton (¹H) NMR spectroscopy of this compound reveals the number of distinct proton environments and their neighboring atoms. The chemical shifts (δ) are indicative of the electronic environment of the protons, while the splitting patterns (multiplicity) arise from spin-spin coupling with adjacent protons.
In a typical ¹H NMR spectrum of this compound, the aromatic protons of the nitro-substituted phenyl ring appear in the downfield region, generally between 7.0 and 8.0 ppm. The electron-withdrawing nature of the nitro group causes these protons to be deshielded. The protons of the ethylamine (B1201723) side chain resonate in the upfield region. The two methylene (B1212753) groups (-CH₂-) adjacent to the aromatic ring and the amine group typically appear as triplets due to coupling with each other. The amine protons (-NH₂) may appear as a broad singlet.
Table 1: Representative ¹H NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 - 8.0 | d | 1H | Aromatic H |
| ~7.4 - 7.6 | m | 2H | Aromatic H |
| ~7.3 - 7.4 | d | 1H | Aromatic H |
| ~3.2 | t | 2H | -CH₂-Ar |
| ~3.0 | t | 2H | -CH₂-NH₂ |
| ~1.5 | br s | 2H | -NH₂ |
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and the concentration.
Carbon-¹³C NMR Spectroscopy for Structural Confirmation
Carbon-¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the spectrum, confirming the presence of eight carbon atoms in different chemical environments.
The carbon atoms of the aromatic ring typically resonate between 120 and 150 ppm. The carbon atom attached to the nitro group is significantly deshielded and appears further downfield. The two aliphatic carbon atoms of the ethylamine side chain appear in the upfield region of the spectrum, usually between 30 and 50 ppm.
Table 2: Representative ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~149.0 | C-NO₂ |
| ~136.0 | Quaternary Aromatic C |
| ~133.0 | Aromatic CH |
| ~128.0 | Aromatic CH |
| ~127.0 | Aromatic CH |
| ~124.0 | Aromatic CH |
| ~41.0 | -CH₂-NH₂ |
| ~35.0 | -CH₂-Ar |
Note: The exact chemical shifts can vary depending on the solvent and experimental conditions.
Advanced 2D NMR Techniques (COSY, HSQC, HMBC)
To further confirm the structural assignment and resolve any ambiguities in the 1D NMR spectra, advanced 2D NMR techniques are employed.
Correlation SpectroscopY (COSY) : The ¹H-¹H COSY spectrum establishes the connectivity between protons that are coupled to each other. For this compound, cross-peaks would be observed between the protons of the adjacent methylene groups in the ethylamine side chain, confirming their direct connection. Correlations between the aromatic protons can also help in assigning their specific positions on the phenyl ring.
Heteronuclear Single Quantum Coherence (HSQC) : The ¹H-¹³C HSQC spectrum correlates directly bonded proton and carbon atoms. This is a crucial experiment for unambiguously assigning the carbon signals based on the already assigned proton signals. For instance, the proton signal at ~3.2 ppm would show a correlation to the carbon signal at ~35.0 ppm, confirming the -CH₂-Ar group.
Heteronuclear Multiple Bond Correlation (HMBC) : The ¹H-¹³C HMBC spectrum reveals correlations between protons and carbons that are separated by two or three bonds. This technique is instrumental in establishing the connectivity across quaternary carbons and functional groups. For example, the protons of the -CH₂-Ar group would show correlations to the quaternary aromatic carbon and the adjacent aromatic CH carbons, confirming the attachment of the ethylamine side chain to the phenyl ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and thermally labile molecules like this compound. In the positive ion mode, the molecule is typically protonated to form the pseudomolecular ion [M+H]⁺.
The ESI-MS spectrum of this compound would prominently feature a peak corresponding to its protonated form, which has a mass-to-charge ratio (m/z) of approximately 167.1. The fragmentation of this ion under ESI conditions can provide further structural information. A common fragmentation pathway for phenethylamines involves the cleavage of the Cα-Cβ bond, leading to the formation of a stable tropylium-like ion or other characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio of an ion. This high precision allows for the determination of the elemental composition of the molecule, which serves as a definitive confirmation of its chemical formula.
For this compound (C₈H₁₀N₂O₂), the calculated exact mass of the neutral molecule is approximately 166.0742 g/mol . HRMS analysis of the protonated molecule [M+H]⁺ would yield an experimental m/z value that is very close to the calculated value of 167.0815, thereby confirming the elemental composition.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Ion | Calculated Exact Mass (m/z) |
| [C₈H₁₀N₂O₂ + H]⁺ | 167.0815 |
This precise mass measurement is a critical piece of data for the unambiguous identification and characterization of this compound in research applications.
Electronic and Vibrational Spectroscopy
Electronic and vibrational spectroscopy are powerful analytical techniques used to elucidate the molecular structure and electronic properties of compounds. In the context of this compound, these methods provide valuable insights into its electronic transitions, functional groups, and, in the case of its chiral derivatives, their stereochemical configuration.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from the nitrophenyl chromophore. The nitro group (-NO2) and the benzene (B151609) ring constitute a conjugated system, leading to characteristic electronic transitions.
The primary transitions observed are typically π → π* and n → π* transitions. The π → π* transitions, which are generally of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring and the nitro group. The n → π* transitions are of lower intensity and involve the excitation of a non-bonding electron (from the oxygen atoms of the nitro group) to a π* antibonding orbital. The position and intensity of these absorption bands can be influenced by the solvent polarity.
Table 1: Expected UV-Vis Absorption Data for this compound
| Wavelength (λmax, nm) | Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Transition Type | Chromophore |
|---|---|---|---|
| ~250-280 | High | π → π* | Phenyl ring and Nitro group |
Note: The exact values can vary depending on the solvent and experimental conditions. The data presented is based on typical values for nitrophenyl compounds.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its primary functional groups: the nitro group, the amine group, the aromatic ring, and the aliphatic chain.
The nitro group (NO₂) typically shows two strong and distinct stretching vibrations: an asymmetric stretch and a symmetric stretch. The primary amine group (NH₂) is characterized by N-H stretching and bending vibrations. The aromatic C-H and C=C stretching vibrations, as well as out-of-plane bending, confirm the presence of the benzene ring.
Table 2: Characteristic IR Absorption Frequencies for this compound
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group |
|---|---|---|---|
| 3400-3250 | Medium | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |
| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |
| 2960-2850 | Medium | Aliphatic C-H Stretch | Ethyl Chain (-CH₂CH₂-) |
| 1620-1580 | Medium | N-H Bend (Scissoring) | Primary Amine (-NH₂) |
| 1550-1510 | Strong | Asymmetric NO₂ Stretch | Nitro Group (-NO₂) |
| 1475-1450 | Medium | C=C Stretch | Aromatic Ring |
| 1360-1320 | Strong | Symmetric NO₂ Stretch | Nitro Group (-NO₂) |
Note: The exact peak positions and intensities can be influenced by the molecular environment and sample state (e.g., liquid, solid, or in solution).
Circular Dichroism (CD) Spectroscopy for Chiral Compounds
Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the differential absorption of left- and right-circularly polarized light. This technique is particularly valuable for the study of chiral molecules. While this compound itself is not chiral, its derivatives can be synthesized to contain stereogenic centers. For such chiral derivatives, CD spectroscopy is a powerful tool for determining their absolute configuration and studying their conformational properties in solution. rsc.orgmetu.edu.tr
The interaction of a chiral molecule with circularly polarized light results in a CD spectrum, which is a plot of the difference in absorbance of left and right circularly polarized light versus wavelength. The resulting positive or negative peaks, known as Cotton effects, are characteristic of the stereochemistry of the molecule. The sign and magnitude of the Cotton effects can be used to assign the absolute configuration of a chiral center, often by comparison with the spectra of compounds with known stereochemistry or with theoretical calculations. bath.ac.uke3s-conferences.org The development of multi-component assemblies can lead to distinct CD signals for each enantiomer of a chiral amine, allowing for rapid determination of enantiomeric excess. rsc.orgbath.ac.uk
X-ray Crystallography for Solid-State Structural Determination
Single Crystal X-ray Diffraction of Derivatives
For derivatives of this compound that can be crystallized, single-crystal X-ray diffraction analysis can provide an unambiguous determination of their molecular structure. ornl.gov The process involves irradiating a single crystal of the compound with an X-ray beam and analyzing the resulting diffraction pattern. researchgate.net This pattern is then used to construct an electron density map of the molecule, from which the positions of the individual atoms can be determined. nih.gov
Structural studies on related N-nitrophenyl derivatives have shown that the nitrophenyl group can adopt various orientations relative to other parts of the molecule. uned.es The precise conformation is often influenced by the nature and position of other substituents. For instance, crystallographic studies of N1-aryl substituted-2-pyrazolines containing a nitrophenyl group have provided detailed insights into their structural features, including bond distances and angles. uned.es
Analysis of Intermolecular Interactions and Conformations
Beyond the intramolecular details, X-ray crystallography also reveals the nature of intermolecular interactions that govern the packing of molecules in the crystal lattice. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking interactions. nih.gov
In the crystal structure of derivatives of this compound, the amine group is a potential hydrogen bond donor, while the oxygen atoms of the nitro group can act as hydrogen bond acceptors. This can lead to the formation of intricate hydrogen-bonding networks that stabilize the crystal structure. researchgate.netmdpi.com The conformation of the ethylamine side chain and the orientation of the nitrophenyl group are influenced by these intermolecular forces. mdpi.com The analysis of molecular packing can reveal patterns such as chains or sheets, which are dictated by the types of intermolecular interactions present. uned.es These interactions play a crucial role in determining the physical properties of the solid material. nih.gov
Computational and Theoretical Investigations of 2 2 Nitrophenyl Ethanamine
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 2-(2-Nitrophenyl)ethanamine, these calculations reveal how the interplay between the aromatic nitro group and the ethylamine (B1201723) side chain dictates its chemical character.
Density Functional Theory (DFT) is a robust method for determining the ground-state electronic structure of molecules. Through DFT calculations, the optimized molecular geometry of this compound can be precisely determined, providing key information on bond lengths, bond angles, and dihedral angles. These geometric parameters are crucial for understanding the molecule's shape and steric properties.
A hypothetical table of selected optimized geometric parameters for this compound, as would be obtained from a DFT study (e.g., using the B3LYP functional with a 6-31G* basis set), is presented below.
| Parameter | Atom 1 | Atom 2 | Atom 3 | Atom 4 | Predicted Value |
| Bond Length (Å) | C1 (ring) | C2 (ring) | - | - | 1.39 |
| Bond Length (Å) | C1 (ring) | C (ethyl) | - | - | 1.51 |
| Bond Length (Å) | C (ethyl) | C (ethyl) | - | - | 1.54 |
| Bond Length (Å) | C (ethyl) | N (amine) | - | - | 1.47 |
| Bond Angle (°) | C2 (ring) | C1 (ring) | C (ethyl) | - | 120.5 |
| Dihedral Angle (°) | C2 (ring) | C1 (ring) | C (ethyl) | C (ethyl) | 90.0 |
This table is illustrative and represents typical values for similar molecules.
Furthermore, DFT calculations are employed to predict the vibrational frequencies of the molecule. These frequencies correspond to the various vibrational modes, such as stretching, bending, and torsional motions of the atoms. The calculated infrared (IR) spectrum can be compared with experimental data to confirm the molecular structure and identify characteristic functional groups. For instance, the symmetric and asymmetric stretching frequencies of the nitro (NO₂) group and the N-H stretching of the amine group are prominent features in the predicted IR spectrum. Studies on similar phenylethylamine derivatives have shown that DFT methods, such as B3LYP-D3/6-311G(d), can provide highly accurate predictions of experimental far-IR spectra, allowing for confident assignment of vibrational modes. otago.ac.nz
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate or accept electrons.
For this compound, the HOMO is expected to be localized primarily on the electron-rich regions, likely involving the lone pair of the nitrogen atom in the ethylamine group and the π-system of the phenyl ring. The LUMO, conversely, is anticipated to be concentrated on the electron-deficient nitro group. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that relates to the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity.
The presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, making the molecule a better electron acceptor. The electron-donating amine group would raise the energy of the HOMO, enhancing its nucleophilic character. A hypothetical representation of FMO analysis results is provided in the table below.
| Molecular Orbital | Predicted Energy (eV) | Primary Localization |
| HOMO | -6.5 | Amine group, Phenyl ring |
| LUMO | -1.8 | Nitro group, Phenyl ring |
| HOMO-LUMO Gap | 4.7 | - |
This table is illustrative and represents typical values for similar molecules.
Molecular Modeling and Dynamics Simulations
While quantum chemical calculations provide a static picture of the molecule, molecular modeling and dynamics simulations offer a view of its dynamic behavior and interactions with its environment.
Due to the flexibility of the ethylamine side chain, this compound can exist in various conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. Computational studies on phenylethylamine and its derivatives have shown that these molecules typically adopt either a folded (gauche) or an extended (anti) conformation. nottingham.edu.myacs.org In the folded conformation, the amine group is closer to the aromatic ring, potentially allowing for intramolecular interactions, whereas in the extended form, it is directed away from the ring. nottingham.edu.myacs.org
The relative stability of these conformers can be influenced by factors such as solvent effects and pH. nottingham.edu.my For instance, in the gas phase, a folded conformation might be preferred due to favorable intramolecular forces, while in a polar solvent, the extended conformation might be more stable due to better solvation of the polar amine group. acs.org An energy landscape plot would reveal the relative energies of these conformers and the transition states connecting them.
Given the structural similarity of this compound to endogenous neurotransmitters like dopamine (B1211576) and norepinephrine, molecular docking studies can be employed to predict its potential interactions with biological receptors. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Docking simulations can be performed with various protein targets, such as monoamine transporters or receptors. nih.govkoreascience.kr These studies can reveal potential binding modes, key intermolecular interactions (e.g., hydrogen bonds, electrostatic interactions, and hydrophobic contacts), and provide an estimate of the binding affinity. For example, the amine group of this compound could form a crucial hydrogen bond or salt bridge with an acidic residue (like aspartate or glutamate) in the active site of a receptor, a common interaction for phenylethylamine-based ligands. nih.gov The nitro-substituted phenyl ring could engage in π-π stacking or other hydrophobic interactions within the binding pocket. Such studies are invaluable in rational drug design and in understanding the potential biological activity of the compound. nih.govmdpi.comresearchgate.net
Prediction of Chemical and Spectroscopic Properties
Computational methods are also powerful tools for predicting various chemical and spectroscopic properties of molecules. For this compound, properties such as pKa, logP, and spectroscopic signatures (NMR, IR) can be estimated.
The pKa of the amine group can be calculated to predict its ionization state at a given pH. The partition coefficient (logP) can be estimated to gauge its lipophilicity, which is an important parameter in pharmacology.
Predicted spectroscopic data is of great practical importance. As mentioned, calculated vibrational frequencies from DFT can be used to generate a theoretical IR spectrum. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach. These predicted spectra can aid in the interpretation of experimental data and the structural elucidation of the compound and its derivatives. While experimental validation is crucial, computational predictions provide a valuable starting point and can guide experimental design. Recent studies on analogous phenethylamines have highlighted that while direct optimization from crystallographic data can provide useful spectral information, a thorough conformational analysis is often necessary for a more accurate prediction of infrared spectra. mdpi.com
Below is a hypothetical table of predicted properties for this compound.
| Property | Predicted Value |
| pKa (amine) | 9.5 |
| logP | 1.8 |
| ¹H NMR Shift (CH₂-N, ppm) | 3.1 |
| ¹³C NMR Shift (C-NO₂, ppm) | 148 |
This table is illustrative and represents typical values for similar molecules.
Theoretical pKa Calculations
The acid dissociation constant (pKa) is a fundamental parameter that governs the ionization state of a molecule in solution, which in turn influences its solubility, reactivity, and biological interactions. For this compound, the pKa of its conjugate acid (the ammonium (B1175870) cation) is of primary interest. Theoretical methods allow for the calculation of this property by determining the Gibbs free energy change (ΔG) of the deprotonation reaction in a solvent.
A common approach involves a thermodynamic cycle that separates the free energy of dissociation in solution into gas-phase energies and solvation free energies. Quantum mechanical methods, particularly DFT with various functionals (e.g., B3LYP, M06-2X), are used to calculate the gas-phase energies of the protonated and neutral forms of the amine. researchgate.netresearchgate.net The significant challenge in pKa prediction lies in accurately modeling the solvation effects.
Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density), are widely used to approximate the solvent environment. researchgate.net These models treat the solvent as a continuous dielectric medium, which simplifies the calculation. For greater accuracy, a hybrid approach incorporating explicit solvent molecules can be employed. Here, a few water molecules are explicitly placed near the amino group to model the specific hydrogen-bonding interactions, while the bulk solvent is still treated as a continuum.
The choice of theoretical level and solvation model significantly impacts the accuracy of the predicted pKa. Different combinations of functionals and basis sets can yield a range of values. Therefore, benchmarking against experimental data for structurally similar amines is crucial for selecting a reliable computational protocol.
Table 1: Hypothetical Theoretical pKa Values for this compound using various computational methods.
| Method (Functional/Basis Set) | Solvation Model | Calculated pKa |
| B3LYP / 6-31G(d) | PCM (Water) | 9.85 |
| M06-2X / 6-311+G(d,p) | PCM (Water) | 9.52 |
| B3LYP / 6-311+G(d,p) | SMD (Water) | 9.41 |
| M06-2X / 6-311+G(d,p) | SMD (Water) | 9.15 |
| M06-2X / 6-311+G(d,p) | SMD + 2 H₂O | 9.25 |
Note: The data in this table is illustrative and intended to represent the typical range and variation of results obtained from different computational chemistry methods.
Spectroscopic Property Prediction (NMR, UV-Vis)
Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, theoretical calculations can provide the expected Nuclear Magnetic Resonance (NMR) chemical shifts and the Ultraviolet-Visible (UV-Vis) absorption spectrum.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is typically performed using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. uncw.edu The process involves first optimizing the molecule's geometry and then calculating the isotropic shielding values for each nucleus. These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
Conformational flexibility of the ethylamine side chain can influence the chemical shifts. Therefore, a thorough computational study would involve a conformational search to identify low-energy conformers. The final predicted spectrum is often a Boltzmann-weighted average of the spectra calculated for each significant conformer. uncw.edugithub.io The choice of solvent in the calculation, usually incorporated via a continuum model, is also critical as it can affect both the conformational equilibrium and the nuclear shielding.
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C1' | - | 148.9 |
| C2' | - | 133.5 |
| C3' | 7.65 | 127.8 |
| C4' | 7.45 | 124.5 |
| C5' | 7.55 | 128.9 |
| C6' | 7.90 | 132.1 |
| CH₂ (alpha) | 3.15 | 42.1 |
| CH₂ (beta) | 3.05 | 36.5 |
Note: This data is hypothetical, calculated at the B3LYP/6-31G(d) level with a PCM solvent model for CDCl₃. It serves as an example of typical computational NMR predictions.
UV-Vis Spectroscopy: The electronic absorption spectrum of this compound is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is the most common method for predicting UV-Vis spectra for molecules of this size. researchgate.netmdpi.com
The calculation provides the excitation energies (which correspond to the absorption wavelengths, λmax) and the oscillator strengths (which relate to the intensity of the absorption). The key electronic transitions for this molecule would involve the π orbitals of the nitrophenyl ring. The presence of the nitro group, a strong electron-withdrawing group, and the ethylamine substituent can influence the energies of the frontier molecular orbitals (HOMO and LUMO) and thus the absorption wavelengths. TD-DFT calculations can predict the λmax values associated with π→π* and n→π* transitions. researchgate.netresearchgate.net
Table 3: Predicted UV-Vis Absorption Maxima for this compound in Methanol.
| Transition Type | Calculated λmax (nm) | Oscillator Strength (f) |
| π → π | 258 | 0.15 |
| n → π | 310 | 0.02 |
Note: This data is illustrative, based on TD-DFT calculations (B3LYP/6-31+G(d)) with an IEFPCM solvent model for methanol, representing typical outputs for such computations.
Mechanistic Insights from Theoretical Studies
Beyond static properties, computational chemistry is a powerful tool for exploring the dynamics of chemical reactions, providing detailed insights into reaction pathways and the factors that control them.
Elucidation of Reaction Pathways and Transition States
For any reaction involving this compound, computational methods can be used to map out the potential energy surface. This involves identifying the structures of reactants, products, any intermediates, and, crucially, the transition states that connect them. DFT calculations are commonly employed to optimize these geometries and calculate their energies. researchgate.netresearchgate.net
For instance, in a hypothetical N-acylation reaction, theoretical calculations could compare different mechanistic possibilities. By locating the transition state structure for each proposed step, the activation energy (the energy barrier that must be overcome for the reaction to proceed) can be calculated. The pathway with the lowest activation energy is predicted to be the most favorable. researchgate.net Techniques such as Intrinsic Reaction Coordinate (IRC) calculations can be used to confirm that a located transition state correctly connects the intended reactant and product. researchgate.net
Table 4: Hypothetical Calculated Activation Energies for a Reaction involving this compound.
| Reaction Step | Reactant Complex Energy (kcal/mol) | Transition State Energy (kcal/mol) | Activation Energy (ΔE‡) (kcal/mol) |
| Nucleophilic Attack | 0.0 | +15.2 | 15.2 |
| Proton Transfer | -5.4 | +8.7 | 14.1 |
Note: This table provides an example of energy profiling for a hypothetical multi-step reaction, with energies calculated relative to the initial reactant complex.
Solvation Effects and Reaction Environments
The solvent plays a critical role in chemical reactions, stabilizing or destabilizing reactants, intermediates, and transition states to different extents. Computational studies can probe these solvation effects, providing a deeper understanding of reaction kinetics and thermodynamics in solution.
As with pKa calculations, both implicit and explicit solvation models can be used in mechanistic studies. Implicit models are computationally efficient for mapping out entire reaction pathways. They can capture the bulk electrostatic effects of the solvent, which is often sufficient to understand general trends in how solvent polarity affects reaction rates. For reactions where specific solvent-solute interactions, like hydrogen bonding to the amino or nitro groups, are critical to the mechanism, a hybrid model with a few explicit solvent molecules is preferable. These models can reveal how solvent molecules participate directly in the reaction, for example, by forming a bridge for proton transfer in a transition state. pjsir.orgdntb.gov.ua By calculating the reaction profile in different solvent models (e.g., water, methanol, acetonitrile), one can theoretically predict how changing the reaction environment will impact the outcome.
Applications of 2 2 Nitrophenyl Ethanamine in Advanced Organic Synthesis
Building Block for Complex Molecules
The dual functionality of 2-(2-nitrophenyl)ethanamine allows chemists to perform sequential or one-pot reactions to build molecular complexity rapidly. The primary amine can readily undergo standard transformations such as acylation, alkylation, and condensation, while the nitro group can be chemically reduced to an amine, opening pathways for cyclization reactions that form new ring systems.
In the pharmaceutical industry, this compound is a key intermediate in the synthesis of various therapeutic agents. One notable application is in the creation of CGRP (calcitonin gene-related peptide) receptor antagonists, which are a class of drugs used for treating migraines. chemicalbook.com It also serves as a precursor for impurities used as reference standards in the quality control of drugs like Mirabegron, which is used to treat overactive bladder. chemicalbook.compharmaffiliates.com
The agrochemical sector also utilizes derivatives of this compound. By modifying its structure, chemists can develop new herbicides, fungicides, and pesticides. The core structure can be elaborated to interact with specific biological targets in pests or weeds, leading to the development of effective crop protection agents. pharmaffiliates.com
Below is a table summarizing some of the key applications in these fields:
| Field | Application/Target Compound Class | Role of this compound |
| Pharmaceuticals | CGRP Receptor Antagonists | Key Building Block |
| Pharmaceuticals | Mirabegron Impurity Standards | Precursor for Synthesis |
| Agrochemicals | Novel Herbicides & Fungicides | Core Structural Scaffold |
The ortho-positioning of the amine and nitro groups in this compound makes it an ideal precursor for synthesizing nitrogen-containing heterocyclic compounds, which are prevalent in medicinal chemistry. A powerful strategy is reductive cyclization, where the nitro group is reduced to an amine, which then reacts intramolecularly with a derivative of the ethylamine (B1201723) side chain to form a new ring. clockss.orgresearchgate.netnih.gov This method is a cornerstone for creating important scaffolds such as indoles and benzimidazoles. nih.gov For example, a TiCl3-mediated reductive cyclization can be used to convert substituted this compound derivatives into valuable indole (B1671886) structures. nih.gov
This process is highly adaptable, allowing for the synthesis of a diverse range of heterocyclic systems by varying the reaction partners and conditions. clockss.orgnih.gov
| Heterocyclic System | Key Synthetic Strategy | Typical Reagents |
| Indoles | Reductive Cyclization | TiCl₃, PPh₃, MoO₂Cl₂(dmf) |
| Benzimidazoles | Reductive Cyclization | Iodine, Formic Acid |
| Quinolines | Reductive Cyclization | Palladium or Ruthenium Catalysts |
Role in Chiral Chemistry
While this compound is itself achiral, it plays a significant role in the synthesis of chiral molecules, which is crucial for the development of modern pharmaceuticals where often only one enantiomer (a non-superimposable mirror image of a molecule) is biologically active.
Chiral amines are widely used as catalysts or ligands in asymmetric synthesis to control the stereochemical outcome of a reaction. uwindsor.casigmaaldrich.com this compound can be resolved into its separate enantiomers or derivatized with a chiral entity to create a chiral ligand. These ligands can then coordinate with a metal center to form a chiral catalyst. Such catalysts create a three-dimensional environment that forces a reaction to proceed in a way that preferentially forms one enantiomer of the product over the other, a process known as asymmetric induction. The electron-withdrawing nature of the nitrophenyl group can influence the electronic properties of the catalyst, enhancing its selectivity and efficiency. nih.govresearchgate.net
A chiral auxiliary is a molecule that is temporarily attached to a non-chiral starting material to guide a stereoselective reaction. nih.govtcichemicals.comwikipedia.org After the reaction, the auxiliary is removed, having served its purpose of inducing chirality in the product. Chiral versions of this compound or its derivatives can be employed as auxiliaries. For instance, it can be reacted with a carboxylic acid to form a chiral amide. The bulky and electronically defined nitrophenyl group can then block one face of the molecule, directing an incoming reagent to the other face, thereby controlling the formation of a new stereocenter. iupac.org
| Chiral Application | Role of this compound Derivative | Key Principle |
| Asymmetric Catalysis | Chiral Ligand | Forms a chiral metal complex that directs the stereochemical pathway of a reaction. |
| Chiral Auxiliary | Temporary Chiral Group | Sterically and electronically biases the approach of a reagent to a prochiral substrate. |
Reagent in Analytical and Biochemical Assays
Beyond its role in synthesis, this compound and its analogs are useful in analytical and biochemical contexts. Its reactive amine group can be used to "tag" other molecules, making them easier to detect and quantify.
In analytical chemistry, it can be used as a derivatizing agent. For example, it can react with colorless, non-volatile compounds to attach the nitrophenyl group, which acts as a chromophore, allowing the resulting derivative to be detected by UV-Visible spectroscopy in techniques like High-Performance Liquid Chromatography (HPLC).
In biochemical assays, related nitrophenyl compounds can be used to probe enzyme activity. For instance, a substrate containing a 2-(4-nitrophenyl)ethanamine (B181158) moiety can be used in colorimetric assays for certain enzymes. researchgate.net The enzymatic transformation of the substrate can lead to the release of a colored or fluorescent molecule, providing a visual or measurable signal that corresponds to the enzyme's activity. researchgate.net
Development of Colorimetric Detection Methods for Amines
While direct research specifically employing this compound for colorimetric amine detection is not extensively documented, the underlying chemical principles of related compounds suggest its potential utility. A notable example is the use of its isomer, 2-(4-nitrophenyl)ethan-1-amine, in a colorimetric assay to screen for transaminase activity. This assay relies on a chemical reaction that produces a visible color change, indicating the presence and activity of the enzyme. The general principle often involves the reaction of an amine with a reagent to produce a colored product. It is plausible that this compound could be adapted for similar colorimetric methods for the detection of specific analytes.
Colorimetric sensors for volatile amines have been developed using arrays of chemically responsive dyes. These sensors operate on the principle that the interaction between an amine and a dye molecule leads to a distinct color change. The amine can bind to the dye's central metal ion or interact with its functional groups, altering the chromophore's electronic properties and, consequently, its color.
Table 1: Comparison of Positional Isomers in Colorimetric Assays
| Compound | Position of Nitro Group | Reported Application in Colorimetric Assays | Principle of Detection |
| This compound | Ortho | Limited direct reports | Potential for similar reactivity to the para-isomer |
| 2-(4-Nitrophenyl)ethanamine | Para | Transaminase activity screening researchgate.net | Formation of a colored precipitate indicative of enzyme activity researchgate.net |
High-Throughput Screening in Enzyme Research
High-throughput screening (HTS) is a critical tool in drug discovery and enzyme research, enabling the rapid testing of large numbers of compounds. The development of effective HTS assays is paramount for identifying new enzyme inhibitors or substrates. As with colorimetric detection methods, the para-isomer, 2-(4-nitrophenyl)ethan-1-amine, has been utilized in a colorimetric assay suitable for the high-throughput screening of transaminases. This suggests that this compound could potentially be employed in analogous HTS applications, although specific examples are not prevalent in the current literature.
The design of HTS assays often involves linking enzymatic activity to a readily detectable signal, such as a change in color or fluorescence. The choice of substrate is crucial, and compounds that undergo a distinct change in their physical or chemical properties upon enzymatic transformation are highly valuable.
Precursor for Advanced Materials
The unique chemical structure of this compound makes it a candidate as a precursor for the synthesis of advanced materials with specialized properties.
Functionalization of Surfaces for Biomedical Applications
The functionalization of surfaces is a key area in the development of biomedical devices and materials. The 2-nitrobenzyl group, a core component of this compound, is well-known for its use as a photocleavable linker. nih.gov This property allows for the attachment of molecules to a surface, which can then be released upon exposure to UV light. nih.gov This "on-demand" release is highly desirable in applications such as drug delivery and tissue engineering.
While direct applications of this compound in surface functionalization are not widely reported, the principle of using o-nitrobenzyl derivatives as photocleavable linkers is well-established. For instance, 2-nitrobenzyl groups have been used to link fluorescent dyes to DNA, with subsequent cleavage by UV irradiation. nih.gov This suggests a potential role for this compound in creating photosensitive surfaces for various biomedical applications.
Table 2: Potential Applications of Photocleavable Linkers in Biomedicine
| Application Area | Description | Potential Role of this compound Derivative |
| Drug Delivery | Controlled release of therapeutic agents at a specific time and location. | As a linker to tether drugs to a carrier, with release triggered by light. |
| Tissue Engineering | Spatiotemporal control over the presentation of bioactive signals to cells. | To immobilize growth factors or other signaling molecules that can be released to guide tissue development. |
| Biosensors | Creation of surfaces that can be regenerated or have their properties altered by light. | To attach biorecognition elements that can be cleaved to reset the sensor surface. |
Synthesis of Dyes and Pigments with Tunable Properties
Primary aromatic amines are fundamental building blocks in the synthesis of azo dyes, a large and commercially important class of colorants. The synthesis typically involves the diazotization of a primary aromatic amine, followed by coupling with an electron-rich coupling component. The amino group in this compound can be diazotized and coupled to various aromatic compounds to produce a wide range of azo dyes.
The presence of the nitro group in the ortho position of the phenyl ring is expected to influence the color and properties of the resulting dye. The nitro group is an electron-withdrawing group, which can affect the electronic transitions within the dye molecule and thus its absorption spectrum. By carefully selecting the coupling component and potentially modifying the nitro group, it may be possible to synthesize dyes and pigments with tunable properties, such as color, lightfastness, and solubility. While specific research on dyes derived from this compound is limited, the general principles of azo dye chemistry suggest its potential in this field.
Pharmacological and Biological Research Applications of 2 2 Nitrophenyl Ethanamine and Its Derivatives
Research into Potential Drug Candidates
The structural motif of 2-(2-nitrophenyl)ethanamine has served as a scaffold for the synthesis of various derivatives with potential applications in several areas of pharmacological research.
Exploration in Neurological Disorder Research
Derivatives of the parent compound, 2-phenylethanamine, are known to interact with the central nervous system. The endogenous amine, 2-phenylethylamine, acts as a neuromodulator of dopaminergic responses. nih.gov Research into synthetic derivatives has focused on their potential to modulate neurotransmitter systems, which are often dysregulated in neurological disorders.
One area of investigation is the inhibition of dopamine (B1211576) reuptake. A study on a series of β-phenethylamine derivatives revealed that structural modifications significantly influence their ability to inhibit the dopamine transporter (DAT). The nature of the aromatic substituent, the length of the alkyl group, and the size of the alkylamine ring were all found to be critical for inhibitory activity. For instance, compounds with a substituted phenyl group generally showed different inhibitory profiles compared to those with an unsubstituted phenyl ring. nih.gov While this study did not specifically include this compound, it provides a framework for how substitutions on the phenethylamine (B48288) scaffold can be tuned to achieve desired neurological activity.
Another study focused on the synthesis and dopamine receptor affinities of 2-(4-fluoro-3-hydroxyphenyl)ethylamine and its N-substituted derivatives. nih.gov The parent amine in this study can be considered a structural analog of dopamine. The research demonstrated that N-alkylation of the primary amine led to a decreased affinity for D-1 dopamine receptors but a significant enhancement in affinity and selectivity for D-2 dopamine receptors. nih.gov This highlights the potential for developing selective dopamine receptor ligands by modifying the amine group of phenethylamine derivatives.
| Compound Class | Research Focus | Key Findings | Reference |
|---|---|---|---|
| β-Phenethylamine Derivatives | Dopamine Reuptake Inhibition | Substitutions on the aromatic ring, alkyl group, and alkylamine moiety significantly affect dopamine transporter (DAT) inhibitory activity. | nih.gov |
| 2-(4-Fluoro-3-hydroxyphenyl)ethylamine Derivatives | Dopamine Receptor Affinities | N-alkylation decreased D-1 receptor affinity while enhancing affinity and selectivity for D-2 receptors. | nih.gov |
Investigation of Anticancer Activity and Mechanisms
The anticancer potential of various phenethylamine derivatives has been an active area of research. A study on substituted phenethylamine-based β-lactam derivatives reported on their synthesis and evaluation for antimicrobial and anticancer properties. One of the synthesized compounds demonstrated significant anticancer activity against a colorectal cancer cell line (Caco-2) and exhibited a low toxicity profile against a non-cancerous human dermal fibroblast cell line. nih.gov
Another research effort synthesized a series of novel 2-phenazinamine derivatives and evaluated their in vitro anticancer activity against a panel of human cancer cell lines, including chronic myelogenous leukemia (K562), hepatocellular carcinoma (HepG2), gastric carcinoma (MGC803), colorectal carcinoma (HCT116), and breast adenocarcinoma (MCF7). nih.gov Several of these derivatives displayed promising anticancer activity. Notably, one compound, 2-chloro-N-(phenazin-2-yl)benzamide, showed a potent anticancer effect comparable to the established anticancer drug cisplatin (B142131) against K562 and HepG2 cells, with minimal effect on non-cancerous cells. nih.gov The preliminary investigation into its mechanism of action suggested the induction of apoptosis. nih.gov
| Compound Class | Cancer Cell Line(s) | Key Findings | Reference |
|---|---|---|---|
| Substituted Phenethylamine-based β-lactams | Colorectal Cancer (Caco-2) | A specific derivative showed significant anticancer activity with low toxicity to non-cancerous cells. | nih.gov |
| 2-Phenazinamine Derivatives | K562, HepG2, MGC803, HCT116, MCF7 | Several derivatives exhibited good anticancer activity. One compound was comparable to cisplatin and induced apoptosis. | nih.gov |
Studies on Antimicrobial Properties against Bacterial Strains
The phenethylamine scaffold has also been explored for the development of new antimicrobial agents. A study investigating novel phenethylamine-based β-lactam derivatives found that they possessed antibacterial activities against various bacterial isolates that are known to cause nosocomial infections, with minimum inhibitory concentrations (MICs) ranging from 0.98 to 250 µg/mL. nih.gov Interestingly, these compounds did not show any antifungal activity.
Research on other 2-phenylethanol (B73330) derivatives, which are structurally related to 2-phenylethylamines, has shown that their bacteriostatic activity correlates with their ability to bind to and disrupt bacterial membranes. nih.gov While this study did not specifically test this compound, it provides a potential mechanism of action for the antimicrobial effects of this class of compounds. Another study on novel phenethylamine-based β-lactam derivatives demonstrated inhibitory zones against the growth of oral pathogens, with MIC values between 12.5 and 100 μM, suggesting their potential as therapeutic agents for oral infections. researchgate.net
| Compound Class | Bacterial Strains | Key Findings | Reference |
|---|---|---|---|
| Substituted Phenethylamine-based β-lactams | Nosocomial bacterial isolates | Antibacterial activity with MICs ranging from 0.98 to 250 µg/mL. | nih.gov |
| 2-Phenylethanol Derivatives | General bacteriostatic activity | Antimicrobial activity correlates with membrane binding affinity. | nih.gov |
| Phenethylamine-based β-lactam Derivatives | Oral pathogens | Inhibitory zones against bacterial growth with MIC values between 12.5 and 100 μM. | researchgate.net |
Mechanisms of Biological Interaction
Understanding the molecular mechanisms through which this compound and its derivatives exert their biological effects is crucial for their development as therapeutic agents. Research in this area has focused on their interactions with enzymes and cellular receptors.
Enzyme Inhibition and Modulation of Metabolic Pathways
The phenethylamine scaffold is a known substrate and inhibitor for several enzymes involved in neurotransmitter metabolism. For example, 2-phenylethylamine is metabolized to phenylacetic acid via phenylacetaldehyde (B1677652) by aldehyde dehydrogenase and aldehyde oxidase. nih.gov Specific inhibitors of these enzymes can modulate this metabolic pathway.
Furthermore, derivatives of 2-phenethylamine have been investigated as inhibitors of other key enzymes. For example, 2-phenethylamine-based sulfamides and monothiocarbamates have been identified as potent inhibitors of carbonic anhydrases (CAs), with some derivatives showing nanomolar-level inhibition of human CA isoforms I and II. researchgate.net The inhibition of specific CA isoforms is a therapeutic strategy for conditions like glaucoma, obesity, and certain cancers. researchgate.net Additionally, substituted phenethylamine-based β-lactam derivatives have been shown to inhibit the β-lactamase enzyme in bacterial isolates, which is a key mechanism of bacterial resistance to β-lactam antibiotics. nih.gov
Receptor Binding and Signaling Pathway Modulation
As discussed in the context of neurological disorders, derivatives of phenethylamine can exhibit high affinity and selectivity for specific neurotransmitter receptors. The study on 2-(4-fluoro-3-hydroxyphenyl)ethylamine derivatives demonstrated that modifications to the amine group could significantly alter the binding profile at dopamine D-1 and D-2 receptors. nih.gov This ability to selectively target receptor subtypes is a key aspect of modern drug design, as it can lead to more targeted therapeutic effects with fewer side effects. The introduction of a 2-phenylethyl group on the nitrogen atom was found to have the most significant effect, possibly due to increased lipophilicity or interaction with a complementary lipophilic site on the receptor. nih.gov
Generation of Reactive Oxygen Species (ROS) in Biological Systems
Nitroaromatic compounds are known to be capable of generating reactive oxygen species (ROS) within biological systems. This activity is often initiated by the enzymatic reduction of the nitro group to a nitro anion radical. This radical can then transfer an electron to molecular oxygen, producing the superoxide (B77818) radical (O₂⁻) and regenerating the parent nitro compound. This process, known as redox cycling, can lead to a significant increase in intracellular ROS levels.
The generation of ROS by derivatives of this compound could be investigated for its potential therapeutic applications, such as in antimicrobial or anticancer research, where the induction of oxidative stress can be a mechanism of action. Research in this area would involve cell-based assays to quantify the production of various ROS, including superoxide and hydrogen peroxide, upon exposure to these compounds.
Table 1: Potential ROS Generation by this compound Derivatives
| Derivative | Predicted ROS Generation | Potential Research Application |
| This compound | Moderate | Antimicrobial studies |
| N-methyl-2-(2-nitrophenyl)ethanamine | Moderate to High | Cancer cell line studies |
| 2-(4-chloro-2-nitrophenyl)ethanamine | High | Advanced anticancer research |
Note: The data in this table is predictive and for illustrative purposes, based on the general properties of nitroaromatic compounds.
Neuroprotective and Psychostimulant Research Perspectives
The phenethylamine scaffold is a core structure in many compounds that exhibit central nervous system (CNS) activity. This suggests that this compound and its derivatives could be valuable tools in neuropharmacological research.
Research could focus on synthesizing derivatives with modified side chains or additional functional groups on the phenyl ring to modulate this balance. Studies in neuronal cell cultures under conditions of induced oxidative stress could elucidate whether these compounds exhibit neuroprotective effects.
Phenethylamine and its derivatives are well-documented as CNS stimulants, primarily through their interaction with monoamine neurotransmitter systems. They can act as releasing agents and/or reuptake inhibitors of dopamine, norepinephrine, and serotonin. The structural similarity of this compound to these neuroactive amines suggests that it and its derivatives could possess psychostimulant properties.
Initial research would involve in vitro assays to determine the affinity of these compounds for monoamine transporters (DAT, NET, and SERT) and their effects on neurotransmitter release and reuptake. Subsequent in vivo studies in animal models could then be used to characterize their behavioral effects.
Table 2: Predicted CNS Activity of this compound Analogs
| Analog | Predicted Primary CNS Target | Potential Research Area |
| This compound | Dopamine Transporter (DAT) | Psychostimulant research |
| N,N-dimethyl-2-(2-nitrophenyl)ethanamine | Serotonin Transporter (SERT) | Antidepressant research |
| α-methyl-2-(2-nitrophenyl)ethanamine | Norepinephrine Transporter (NET) | ADHD research |
Note: The data in this table is hypothetical and intended to guide potential research directions based on structure-activity relationships of known phenethylamines.
Applications as Probes and Tools in Biological Research
Beyond their potential therapeutic applications, derivatives of this compound could be developed as chemical probes and tools to investigate various biological processes.
The phenethylamine structure is recognized by various enzymes, and derivatives can be designed as substrates or inhibitors to probe enzyme function. For example, monoamine oxidase (MAO) is a key enzyme in the metabolism of phenethylamines. By introducing a nitro group, researchers could study how this modification affects substrate recognition and metabolism by MAO-A and MAO-B. Such studies could provide valuable insights into the active site of these enzymes.
Nitroaromatic compounds have been investigated for their ability to release nitric oxide (NO) under specific conditions, such as enzymatic reduction. nih.gov NO is a critical signaling molecule involved in numerous physiological processes, and the development of targeted NO donors is a significant area of research. Derivatives of this compound could be designed to release NO in specific biological environments, for example, in hypoxic tissues characteristic of tumors or inflamed sites. The phenethylamine moiety could be used to target the molecule to specific cell types or receptors.
Research in this area would involve the synthesis of various derivatives and the use of NO-sensitive electrodes or fluorescent probes to measure NO release in response to different stimuli, such as specific enzymes or changes in oxygen concentration.
Emerging Research Directions and Future Perspectives
Integration with Flow Chemistry and Automated Synthesis
The synthesis of 2-(2-nitrophenyl)ethanamine and its derivatives is increasingly benefiting from the transition from traditional batch processing to continuous flow chemistry. mdpi.comspringernature.com Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction safety, higher yields, and greater purity. springernature.com For the synthesis of primary amines from nitro compounds, a reaction central to producing this compound, continuous flow systems can enable efficient and scalable production. beilstein-journals.org
The integration of automated synthesis platforms represents the next leap forward. synplechem.comscripps.edu These systems, which combine robotics with sophisticated software, can perform multi-step syntheses with minimal human intervention. scripps.edu By coupling flow reactors with automated workup and purification modules, researchers can rapidly generate libraries of this compound analogs for screening purposes. This automation accelerates the discovery process by allowing for a broader exploration of chemical space in a significantly shorter time. synplechem.com
| Technology | Advantages for this compound Synthesis | Key Features |
| Continuous Flow Chemistry | Enhanced safety, improved heat transfer, precise control over reaction conditions, scalability. mdpi.comspringernature.com | Microreactors, packed-bed reactors, precise pumping systems, back-pressure regulators. springernature.com |
| Automated Synthesis | High-throughput synthesis, rapid library generation, improved reproducibility, reduced manual labor. synplechem.com | Robotic liquid handlers, automated purification systems (e.g., HPLC), integrated software control. scripps.edu |
| Retrosynthesis Software | Accelerates route design, identifies optimal synthetic pathways from commercial starting materials. synplechem.com | AI-driven algorithms, expert-coded chemical rules, database of known reactions. synplechem.com |
Advanced Spectroscopic Techniques for In Situ Reaction Monitoring
Process Analytical Technology (PAT) is revolutionizing chemical manufacturing by embedding analytical tools directly into the production process for real-time monitoring and control. mt.comlongdom.orgthermofisher.com For the synthesis of this compound, particularly in a continuous flow setup, advanced spectroscopic techniques are invaluable for in situ reaction monitoring.
Techniques such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy can provide continuous, real-time data on the concentration of reactants, intermediates, and products. americanpharmaceuticalreview.com This allows for precise control over reaction kinetics, immediate detection of process deviations, and the assurance of consistent product quality. longdom.orgamericanpharmaceuticalreview.com For instance, monitoring the disappearance of the characteristic nitro group (-NO₂) vibrational bands and the appearance of the amine (-NH₂) bands can track the progress of the reduction reaction used to synthesize phenethylamines. This data-rich approach facilitates rapid process optimization and ensures the development of robust and efficient synthetic protocols. americanpharmaceuticalreview.com
| Spectroscopic Technique | Information Provided | Application in Synthesis Monitoring |
| In Situ FTIR | Functional group analysis, concentration of species. americanpharmaceuticalreview.com | Real-time tracking of nitro group reduction and amine formation. |
| In Situ Raman | Molecular vibrations, complementary to FTIR, good for aqueous systems. | Monitoring changes in the aromatic ring substitution and functional groups. |
| Online HPLC | Separation and quantification of reaction components. mt.com | Automated sampling and analysis for determining yield and purity in real-time. |
Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in modern drug discovery and materials science. nih.govnih.gov For this compound, these computational approaches offer powerful capabilities for designing novel derivatives and predicting their properties. ML algorithms can be trained on existing chemical and biological data to build predictive models for various endpoints. nih.gov
For example, machine learning models have been successfully used to predict the catalytic reduction performance of nitrophenols, a reaction class directly relevant to the synthesis of this compound. researchgate.net Furthermore, AI can be employed in de novo drug design, generating novel molecular structures based on the this compound scaffold that are optimized for specific biological targets. nih.gov Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activity of these new compounds, while Quantitative Structure-Property Relationship (QSPR) models can forecast key physicochemical properties like solubility and stability, thereby reducing the number of molecules that need to be synthesized and tested. nih.govresearchgate.net
| AI/ML Application | Objective | Potential Impact |
| Predictive Modeling | Forecast reaction outcomes, catalytic performance, and physicochemical properties. researchgate.netresearchgate.net | Increased synthesis success rates, optimized reaction conditions. |
| De Novo Design | Generate novel derivatives with desired biological activity profiles. | Accelerate hit-to-lead optimization in drug discovery. |
| QSAR/QSPR | Predict biological activity and properties of designed compounds. nih.gov | Prioritize synthesis of the most promising candidates, reducing time and cost. |
Expanding the Scope of Biological Research Applications and Mechanistic Understanding
While this compound is a valuable synthetic intermediate, its own biological profile and that of its derivatives warrant deeper investigation. The phenethylamine (B48288) core is a well-established pharmacophore present in numerous neurotransmitters and psychoactive compounds, interacting with a wide range of receptors and transporters. mdpi.comnih.gov Preliminary information suggests that 2-nitrophenethylamine may act as a CGRP (Calcitonin Gene-Related Peptide) receptor antagonist, indicating potential applications in treating migraines and other pain-related disorders. chemicalbook.comchemicalbook.com
Future research should focus on a systematic exploration of the biological targets of this compound and its analogs. This includes screening against a broad panel of receptors, enzymes, and ion channels to uncover novel therapeutic opportunities. Mechanistic studies are also crucial to understand how the nitro group and its position on the phenyl ring influence target binding and functional activity compared to other substituted phenethylamines. Investigating its potential anti-inflammatory or neuro-modulatory effects, properties seen in other phenethylamine derivatives, could open new avenues for research. mdpi.com
Development of Novel Analytical Assays and Sensing Platforms
As research into this compound and its derivatives expands, the need for sensitive and selective analytical methods for their detection and quantification becomes paramount. Current methods for analyzing phenethylamines often rely on established techniques like High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS). oup.comresearchgate.net
A promising future direction is the development of novel sensing platforms. Given the presence of the nitroaromatic group, electrochemical sensors could offer a rapid and sensitive detection method. Research has shown the successful development of sensors for other nitroaromatic compounds, which could be adapted for this compound. plos.orgnih.govelsevierpure.com These sensors could be based on glassy carbon electrodes modified with nanomaterials to enhance sensitivity and selectivity. plos.orgnih.gov Additionally, the development of specific biosensors, perhaps utilizing enzymes or antibodies that recognize the phenethylamine structure, could provide highly specific and portable detection systems for various applications, from environmental monitoring to clinical diagnostics. nih.gov
| Analytical Platform | Principle of Detection | Potential Application |
| UHPLC-MS/MS | Chromatographic separation followed by mass-based identification and quantification. oup.com | Accurate quantification in complex biological matrices (e.g., blood, urine). |
| Electrochemical Sensors | Measures current changes from redox reactions of the nitro group at a modified electrode surface. plos.orgnih.gov | Rapid, on-site detection in environmental or industrial samples. |
| Biosensors | Utilizes biological recognition elements (e.g., enzymes, antibodies) for specific binding. nih.gov | Highly selective and sensitive detection in clinical or food safety contexts. |
Q & A
Q. Methodological Considerations :
Q. Table 1: Upstream Precursors and Reaction Pathways
| Precursor | Reaction Type | Key Conditions |
|---|---|---|
| 2-Nitrophenethyl bromide | Nucleophilic substitution | NH₃, DMF, 80°C, 12h |
| 2-(2-Nitrophenyl)ethanol | Reductive amination | NaBH₄, NH₄OAc, MeOH, RT |
| 2-Nitrobenzyl cyanide | Nitrile reduction | LiAlH₄, THF, reflux |
Basic: What safety precautions are critical when handling this compound?
Answer:
While specific toxicological data are limited, general precautions include:
- Respiratory Protection : Use fume hoods to avoid inhalation (P261) .
- Skin/Eye Contact : Wear nitrile gloves and goggles (P262).
- Storage : Store in airtight containers away from oxidizers.
Note : Regulatory compliance with GHS/CLP standards (EC1272/08) is advised. Toxicity assessments should precede large-scale use due to insufficient hazard classification data .
Basic: How can researchers characterize the purity and structural integrity of this compound?
Answer:
Key Techniques :
- NMR Spectroscopy : Compare aromatic proton signals (δ 7.5–8.5 ppm for nitro-substituted benzene) and amine protons (δ 1.5–2.5 ppm).
- Mass Spectrometry : Confirm molecular ion peak at m/z 166.18 (C₈H₁₀N₂O₂) .
- Melting Point Analysis : Validate against literature values (if available).
Data Validation : Cross-reference with predicted physical properties (density: 1.206 g/cm³, pKa: 9.37) using computational tools like Gaussian .
Advanced: How can crystallographic data from SHELX programs resolve structural ambiguities in nitroaromatic ethanamine derivatives?
Answer:
SHELX software (e.g., SHELXL/SHELXS) enables high-resolution refinement of crystal structures. For nitroaromatics:
- Structure Solution : Use direct methods (SHELXS) to locate heavy atoms (nitro groups).
- Refinement : Apply twin refinement (SHELXL) for twinned crystals common in nitro compounds.
- Validation : Analyze R-factors (<5%) and electron density maps to confirm amine group orientation .
Case Study : For enantiopure derivatives, assign absolute configuration using Flack parameters via SHELXL .
Advanced: What strategies address contradictions between experimental spectral data and computational predictions?
Answer:
Common Issues :
- pKa Discrepancies : Predicted pKa (9.37) vs. experimental values. Use potentiometric titration in non-aqueous solvents (e.g., DMSO) for accurate measurement .
- NMR Shifts : Deviations may arise from solvent effects or tautomerism. Compare DFT-calculated shifts (B3LYP/6-311+G(d,p)) with experimental data.
Q. Resolution Workflow :
Verify sample purity (HPLC).
Recalculate predictions with solvent models (e.g., PCM).
Explore tautomeric forms via variable-temperature NMR .
Advanced: What methodologies enable enantioselective synthesis of chiral derivatives?
Answer:
Key Approaches :
- Chiral Auxiliaries : Use (S)- or (R)-1-phenylethylamine to induce asymmetry during reductive amination.
- Enzymatic Resolution : Lipase-catalyzed kinetic resolution of racemic mixtures (e.g., CAL-B in tert-butanol).
Example : Synthesis of (S)-1-(2-nitrophenyl)ethanamine via chiral ligand-assisted hydrogenation (Scheme 1 in ).
Q. Table 2: Enantioselective Methods
| Method | Chiral Source | Yield (%) | ee (%) |
|---|---|---|---|
| Reductive amination | (S)-Phenylethylamine | 65 | 92 |
| Enzymatic resolution | CAL-B lipase | 78 | 99 |
Advanced: How do electronic effects of the nitro group influence reactivity in nucleophilic reactions?
Answer:
The nitro group is a strong meta-directing, deactivating substituent:
- Nucleophilic Aromatic Substitution (SNAr) : Facilitated at ortho/para positions under basic conditions (e.g., K₂CO₃/DMF).
- Redox Activity : Nitro group reduction (to amine) alters electronic properties, enabling further functionalization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
